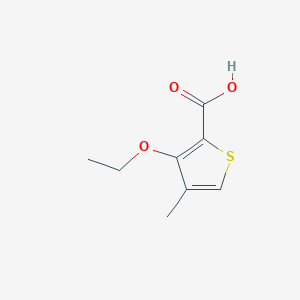

3-Ethoxy-4-methylthiophene-2-carboxylic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of thiophene derivatives, such as 3-Ethoxy-4-methylthiophene-2-carboxylic acid, often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives

3-Ethoxy-4-methylthiophene-2-carboxylic acid serves as a precursor in various synthetic pathways, illustrating its importance in chemical synthesis. For instance, its derivatives have been synthesized for applications ranging from pharmaceuticals to conducting polymers. One study detailed the synthesis of 3-Ethoxy-4-ethoxycarbonylphenylacetic acid from 4-methylsalicylic acid, demonstrating a method to create esters with potential in drug development and materials science (W. Mi, 2006). Another research highlighted the preparation and characterization of terthiophene-3′-carboxylic acid, showcasing its utility in the synthesis of functionalized polyterthiophenes for electrochromic and conducting materials (Tae-Young Lee, Y. Shim, S. Shin, 2002).

Catalysis and Chemical Reactions

The compound also plays a role in facilitating various chemical reactions through phase transfer catalysis and other mechanisms. A study on Thorpe cyclization to create 3-Aminothiophene-2-carboxylates using eco-friendly phase transfer catalysis techniques underlines the environmental and synthetic benefits of using such compounds in creating valuable thiophene derivatives (R. D. Shah, 2011). Furthermore, the development of efficient synthesis processes for related compounds, like ethyl 2-methylthiophene-3-carboxylate, showcases the adaptability and importance of these molecules in organic synthesis, offering simplicity and avoiding the use of strong bases (M. Kogami, N. Watanabe, 2011).

Materials Science and Dyeing

In materials science, derivatives of 3-Ethoxy-4-methylthiophene-2-carboxylic acid have been used to synthesize complex dyes and conductive polymers. The synthesis of disperse dyes from thiophene derivatives for application on polyester and nylon fabrics exemplifies the utility of these compounds in the textile industry, offering excellent fastness properties and diverse coloration (Isaac Oluwatobi Abolude et al., 2021). Another application involves the Gewald synthesis of 2-Aminothiophenes, further showcasing the versatility of thiophene derivatives in creating compounds with potential applications in electronics and materials chemistry (V. Tormyshev et al., 2006).

Wirkmechanismus

Target of Action

They can bind to proteins and enzymes, modulating their activity .

Mode of Action

Without specific information on “3-Ethoxy-4-methylthiophene-2-carboxylic acid”, it’s difficult to describe its exact mode of action. Many thiophene derivatives exert their effects by binding to target proteins or enzymes, altering their function and leading to downstream effects .

Biochemical Pathways

Thiophene derivatives can be involved in a variety of biochemical pathways depending on their specific targets .

Eigenschaften

IUPAC Name |

3-ethoxy-4-methylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S/c1-3-11-6-5(2)4-12-7(6)8(9)10/h4H,3H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOQVKHORFNYRNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(SC=C1C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

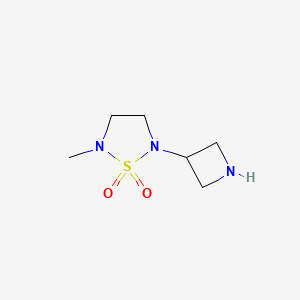

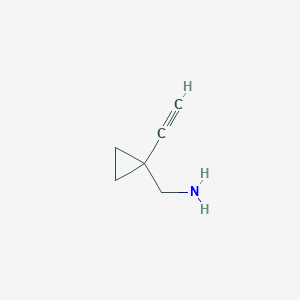

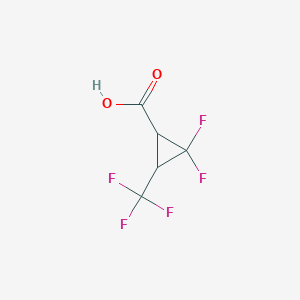

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Tert-butyl)-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1480492.png)

![7,7-Difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B1480496.png)

![N-cyclopropylspiro[2.3]hexan-4-amine](/img/structure/B1480498.png)

![N-methyl-1-(spiro[3.3]heptan-2-yl)methanamine hydrochloride](/img/structure/B1480505.png)